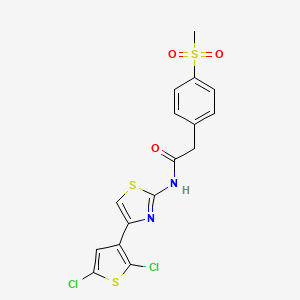

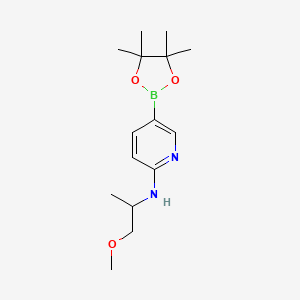

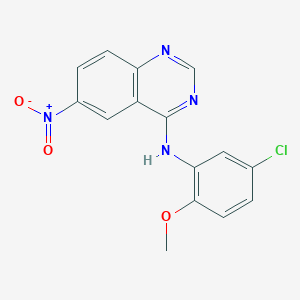

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . Compounds with a benzofuran core are found in nature and have been shown to have various biological activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the substituents attached to the benzofuran core .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can also vary greatly depending on the substituents attached to the benzofuran core .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly depending on the substituents attached to the benzofuran core .Applications De Recherche Scientifique

Facile Synthesis and Antimicrobial Activities

The synthesis of novel derivatives integrating benzofuran with various moieties has demonstrated significant antimicrobial activities. For instance, the facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have been explored, showing promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Another study on the synthesis of novel 1,2,4-Triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines showed good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Synthesis of Thiazolidinone Derivatives as Biological Agents

The development of thiazolidinone derivatives from benzofuran compounds, highlighting their synthesis route and evaluation for antimicrobial and analgesic activity, is another significant application. These compounds have been characterized by analytical and spectral data, showing potential as biological agents (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).

Cascade Reactions for Synthesis of Benzofuran-2-ylacetamides

A study focused on the synthesis of 2-benzofuran-2-ylacetamides through sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, offering a general and efficient synthesis method for benzofuran derivatives (Gabriele, Mancuso, Salerno, & Costa, 2007).

In Vitro Cytotoxic Evaluation of Hexahydroquinoline Derivatives

The synthesis of new ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoates and their in vitro cytotoxic evaluation against human hepatocellular carcinoma cell lines (HepG-2) showcase another critical application. These compounds have shown promising inhibitory effects against the growth of HepG-2 cells, marking them as potential candidates for further anticancer studies (El-Deen, Anwar, & Hasabelnaby, 2016).

Diversity-Oriented Synthesis of Libraries Based on Benzofuran Scaffolds

Efficient synthetic protocols for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, utilizing commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, have been developed. These compounds have been selected for variation in physicochemical properties, contributing to the discovery and development of lead compounds in medicinal chemistry (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on discovering new benzofuran derivatives with improved biological activities and developing more efficient methods for their synthesis .

Propriétés

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-11-6-10(15-13-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJWYTUUSRYDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC(=NO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

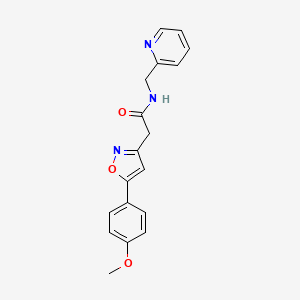

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)